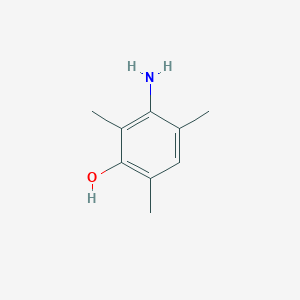
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide (CTC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTC belongs to the class of thiazole-containing compounds, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has focused on developing efficient synthetic routes for creating thiazole derivatives, which are valuable in medicinal chemistry due to their diverse biological activities. For example, Kumar et al. (2013) reported a chemoselective thionation-cyclization method to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting the importance of such compounds in drug development (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).
Anticancer Activity
Novel thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. Cai et al. (2016) discovered that a compound with a 4-chloro-2-methylphenyl amido substituted thiazole exhibited significant activity against various cancer cell lines, underscoring the therapeutic potential of such molecules (Wen-Xi Cai et al., 2016).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of thiazole derivatives. Desai et al. (2011) synthesized a series of compounds and evaluated their in vitro antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide involves the reaction of 4-chloro-2-methylaniline with 2-thiophenecarboxylic acid to form 2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-1,3-thiazole-4-carboxamide to form the final product.", "Starting Materials": [ "4-chloro-2-methylaniline", "2-thiophenecarboxylic acid", "thionyl chloride", "2-amino-1,3-thiazole-4-carboxamide" ], "Reaction": [ "4-chloro-2-methylaniline is reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to form 2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid.", "2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid is then reacted with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "The acid chloride is then reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a base such as triethylamine to form N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide." ] } | |
CAS-Nummer |
1297610-02-6 |
Produktname |
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide |
Molekularformel |
C21H23ClN4O4S |
Molekulargewicht |
462.95 |
IUPAC-Name |
3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O4S/c1-13(2)30-18-10-4-15(5-11-18)12-23-20(27)19-14(3)24-25-21(19)31(28,29)26-17-8-6-16(22)7-9-17/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25) |
InChI-Schlüssel |
TUMDWANWRXDIHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
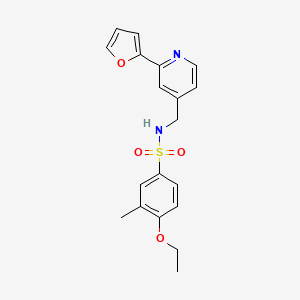
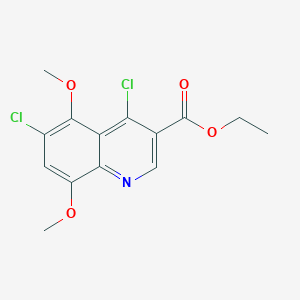
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B2560755.png)
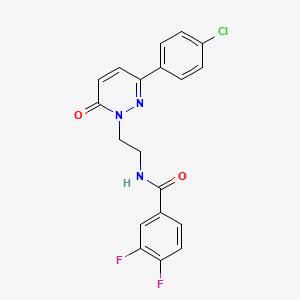
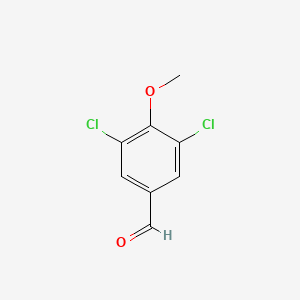
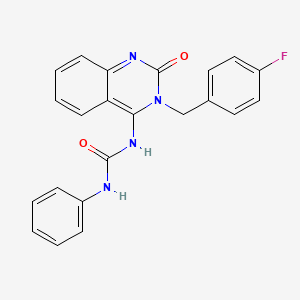
![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
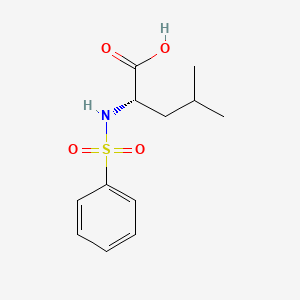
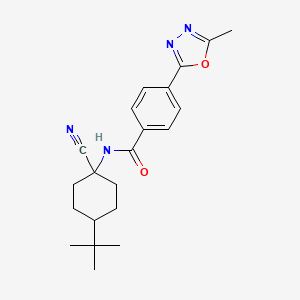
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
